1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one

Catalog No.
S12115675
CAS No.
6036-43-7
M.F
C24H21N3O4
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin...

CAS Number

6036-43-7

Product Name

1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one

IUPAC Name

1-benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C24H21N3O4/c1-24(2)23(29)25(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)26(24)22(28)18-12-14-19(15-13-18)27(30)31/h3-15H,16H2,1-2H3

InChI Key

KMSDVSABLBWJJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4)C

1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one is an organic compound with the molecular formula C24H21N3O4 and a molecular weight of approximately 415.4 g/mol. This compound features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms in the ring system. The compound is characterized by a benzyl group and a nitrobenzoyl substituent, which contribute to its unique chemical properties and potential biological activities. Its IUPAC name reflects its complex structure, highlighting the various functional groups present .

  • Oxidation: The compound can be oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation or chemical reduction methods, such as tin(II) chloride.
  • Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions, utilizing nucleophiles like amines or thiols in the presence of bases like sodium hydroxide .

Major Products Formed

  • Oxidation: Results in quinoxaline derivatives with additional oxygen-containing functional groups.
  • Reduction: Yields 1-Benzyl-3,3-dimethyl-4-(4-aminobenzoyl)quinoxalin-2-one.
  • Substitution: Produces various substituted quinoxaline derivatives depending on the nucleophile used.

Research indicates that 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.
  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, possibly through mechanisms involving cell cycle disruption or apoptosis induction .

The synthesis of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one typically involves multi-step organic reactions:

  • Condensation Reaction: The initial step often involves the condensation of 3,3-dimethylquinoxalin-2-one with benzyl chloride in the presence of a base.
  • Nitration: Following the condensation, nitration is performed to introduce the nitro group into the benzoyl position.
  • Purification: Techniques such as recrystallization and chromatography are employed to isolate and purify the final product .

1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one has several applications across different fields:

  • Chemical Research: Acts as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its potential as an antimicrobial and anticancer agent.
  • Pharmaceutical Development: Explored for use in drug design due to its unique pharmacological properties .

The interaction studies of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one focus on its mechanism of action at the molecular level:

  • The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • The quinoxaline core may modulate enzyme or receptor activity, influencing various biological pathways .

Several compounds share structural similarities with 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-3,3-dimethylpiperidin-4-onePiperidine ring instead of quinoxalineLacks nitro group; different biological activity profile
1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-oneImidazolidine coreDifferent ring structure; may exhibit varied reactivity
1-Benzyl-3,3-dimethylpiperidinaminePiperidine derivativeFocuses on amine functionality; distinct pharmacological properties

Uniqueness of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzoyl group. This structural arrangement significantly influences its reactivity and biological activity compared to similar compounds, making it a valuable molecule for research applications .

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

415.15320616 g/mol

Monoisotopic Mass

415.15320616 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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